

# Thermodynamic Properties of 2-Cyanobutanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyanobutanoic acid

Cat. No.: B1347372

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## Introduction

**2-Cyanobutanoic acid** ( $C_5H_7NO_2$ ) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in biological systems. This technical guide provides a summary of available data for **2-Cyanobutanoic acid** and outlines the experimental and computational methodologies for determining its core thermodynamic properties. While specific experimental thermodynamic data for **2-Cyanobutanoic acid** is not readily available in the public domain, this guide offers a comprehensive framework for its determination.

## Core Properties of 2-Cyanobutanoic Acid

Quantitative data for **2-Cyanobutanoic acid** is limited primarily to basic physical properties and computationally predicted values. A summary is provided in the table below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	113.11 g/mol	--INVALID-LINK--
CAS Number	51789-75-4	--INVALID-LINK--
Boiling Point	266.4 °C at 760 mmHg	Predicted
Density	1.137 g/cm <sup>3</sup>	Predicted
pKa	2.56 ± 0.10	Predicted
LogP	0.62	Predicted

## Experimental Determination of Thermodynamic Properties

The following section details the primary experimental protocols for determining the key thermodynamic properties of a compound like **2-Cyanobutanoic acid**.

### Enthalpy of Formation ( $\Delta H_f^\circ$ ) via Bomb Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion ( $\Delta H_c^\circ$ ), which is measured using a bomb calorimeter.[\[1\]](#)

Experimental Protocol:

- **Sample Preparation:** A precisely weighed pellet of high-purity **2-Cyanobutanoic acid** is prepared.
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[\[2\]](#)
- **Bomb Assembly:** The sample pellet is placed in a sample holder within the bomb. A fuse wire is connected to the ignition circuit, with a portion of it in contact with the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

- **Combustion:** The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
- **Data Analysis:** The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.
- **Calculation of  $\Delta H_c^\circ$ :** The standard enthalpy of combustion is calculated from the heat released and the moles of the sample combusted.
- **Calculation of  $\Delta H_f^\circ$ :** The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Heat Capacity ( $C_p$ ) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed amount of **2-Cyanobutanoic acid** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate over a desired temperature range.
- **Measurement:** The DSC measures the differential heat flow between the sample and the reference as a function of temperature.
- **Data Analysis:**
  - **Heat Capacity ( $C_p$ ):** The heat capacity is determined from the difference in heat flow between the sample and the reference.

- Enthalpy of Fusion ( $\Delta H_{\text{fus}}$ ) and Melting Point ( $T_m$ ): If the compound melts, an endothermic peak is observed. The area under the peak corresponds to the enthalpy of fusion, and the peak onset or maximum is the melting point.

## Entropy ( $S^\circ$ ) Determination

The absolute entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero.<sup>[3]</sup>

Experimental Protocol:

- Low-Temperature Heat Capacity Measurement: The heat capacity of solid **2-Cyanobutanoic acid** is measured from a very low temperature (approaching 0 K) up to its melting point using a specialized calorimeter.
- Enthalpy of Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) is measured using DSC.<sup>[3]</sup>
- Heat Capacity of Liquid: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature.
- Calculation of  $S^\circ$ : The absolute entropy at a given temperature is calculated by integrating  $C_p/T$  with respect to temperature from 0 K, and adding the entropy changes for any phase transitions.<sup>[3]</sup>

## Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

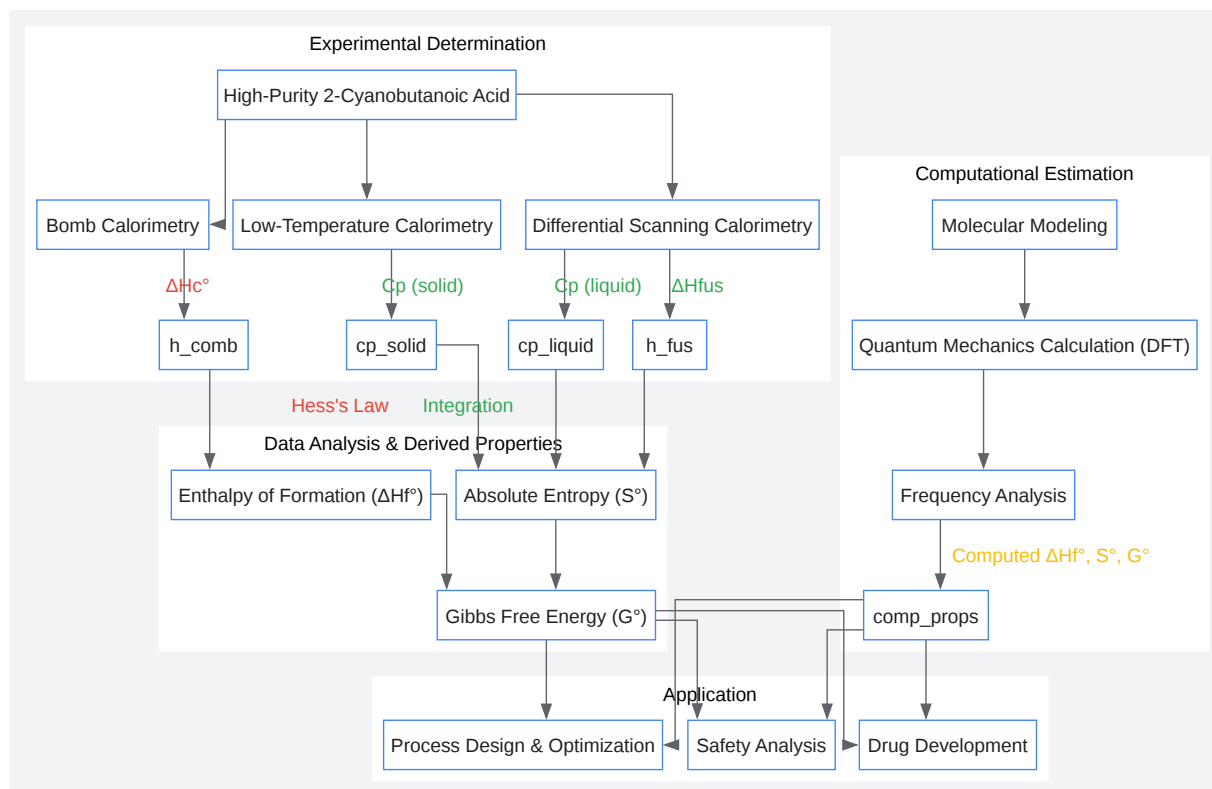
Methodology:

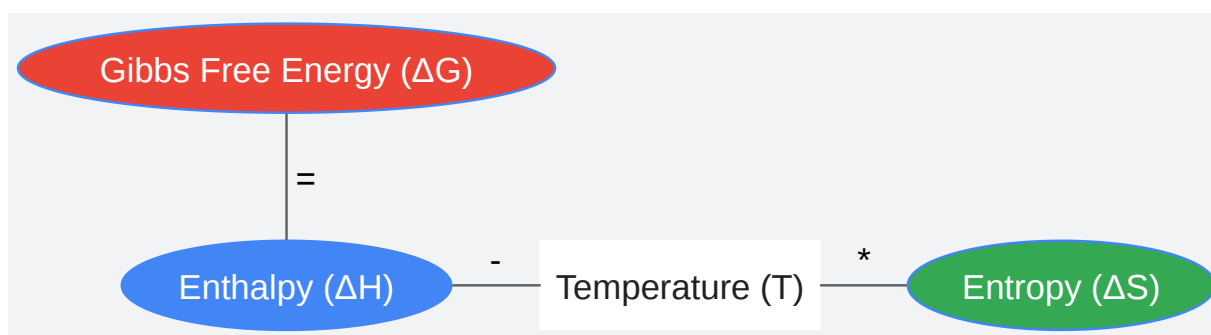
- Molecular Modeling: The 3D structure of **2-Cyanobutanoic acid** is built and optimized using quantum mechanical methods.

- Level of Theory: A suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-311++G(d,p)) is chosen to balance accuracy and computational cost.[\[4\]](#)[\[5\]](#)
- Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections.
- Property Calculation: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated from the electronic energy and the vibrational, rotational, and translational contributions determined from the frequency analysis.[\[6\]](#)

## Visualizing Thermodynamic Workflows

The following diagrams illustrate the logical workflows for determining and utilizing the thermodynamic properties of **2-Cyanobutanoic acid**.





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